molecular formula C27H26N4O5 B3988165 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide

2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B3988165
M. Wt: 486.5 g/mol
InChI Key: MSFHTAULFKAYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine ring substituted with butyl, dioxo, and diphenyl groups, as well as an acetamide group substituted with a nitrophenyl group. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized by the condensation of a diketone with hydrazine, followed by cyclization.

    Substitution Reactions: The butyl, dioxo, and diphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Acetamide Formation: The acetamide group is introduced by reacting the pyrazolidine derivative with acetic anhydride or acetyl chloride.

    Nitrophenyl Substitution: The final step involves the substitution of the acetamide group with a nitrophenyl group using nitration reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-chlorophenyl)acetamide
  • 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-methylphenyl)acetamide
  • 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-aminophenyl)acetamide

Uniqueness

The presence of the nitrophenyl group in 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide distinguishes it from similar compounds

Properties

IUPAC Name

2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-2-3-18-27(19-24(32)28-22-16-10-11-17-23(22)31(35)36)25(33)29(20-12-6-4-7-13-20)30(26(27)34)21-14-8-5-9-15-21/h4-17H,2-3,18-19H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFHTAULFKAYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Reactant of Route 3
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.